molecular formula C15H6Br4F6O2 B13693967 2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol

2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol

Cat. No.: B13693967
M. Wt: 651.8 g/mol
InChI Key: BDCSAEPSPIEGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol is a complex organic compound characterized by the presence of multiple bromine atoms, hydroxyl groups, and a hexafluoropropane moiety. This compound is known for its significant antimicrobial properties due to the presence of bromine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the bromination and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where bromine is introduced to the phenol derivatives under controlled conditions. The use of catalysts and specific reaction vessels ensures the efficient production of the compound while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include quinones, debrominated phenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The bromine atoms play a crucial role in enhancing the compound’s antimicrobial activity by increasing its reactivity with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromophenol
  • 2,4-Dibromophenol
  • 2,5-Dibromophenol
  • 2,6-Dibromophenol
  • 3,4-Dibromophenol
  • 3,5-Dibromophenol

Uniqueness

Compared to these similar compounds, 2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol is unique due to the presence of the hexafluoropropane moiety, which significantly enhances its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and antimicrobial agents.

Properties

Molecular Formula

C15H6Br4F6O2

Molecular Weight

651.8 g/mol

IUPAC Name

2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol

InChI

InChI=1S/C15H6Br4F6O2/c16-7-1-5(2-8(17)11(7)26)13(14(20,21)22,15(23,24)25)6-3-9(18)12(27)10(19)4-6/h1-4,26-27H

InChI Key

BDCSAEPSPIEGAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C(C2=CC(=C(C(=C2)Br)O)Br)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.